5-Butyl-1,3-benzodioxole

Beschreibung

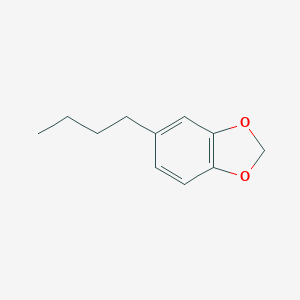

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-butyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-7H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSJAUIDOGFRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515762 | |

| Record name | 5-Butyl-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16929-05-8 | |

| Record name | 5-Butyl-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Mechanistic Studies of 5 Butyl 1,3 Benzodioxole and Analogues

Antimicrobial Efficacy and Mechanisms

The 1,3-benzodioxole (B145889) nucleus is a key pharmacophore that imparts significant biological activity, including antimicrobial effects. researchgate.net Research into derivatives of this structure has revealed a spectrum of antibacterial and antifungal properties.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria

Derivatives of 1,3-benzodioxole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-(benzo[d] nih.govmdpi.comdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole analogues have been shown to possess high antibacterial efficacy. nih.gov In particular, certain derivatives displayed significant inhibitory effects against Sarcina and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 80 nM and 110 nM, respectively. nih.gov

Another study focusing on novel 1,3-benzodioxole derivatives containing Schiff bases highlighted their ability to inhibit multiple pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Specifically, one Schiff base derivative was effective against four out of five tested strains. researchgate.net Furthermore, research on berberine (B55584) simplified analogues, which incorporate the 1,3-benzodioxole moiety, has shown activity against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae. mdpi.comnih.gov One methyl analogue, in particular, demonstrated noteworthy activity against the Gram-negative bacterium E. coli. mdpi.com

Table 1: Antibacterial Activity of 1,3-Benzodioxole Analogues

| Compound/Analogue Class | Test Organism(s) | Activity/Potency (MIC) | Reference(s) |

| 5-(benzo[d] nih.govmdpi.comdioxol-5-yl)-3-tert-butyl-1-pyrrolidinomethanone-4,5-dihydropyrazole | Sarcina | 80 nM | nih.gov |

| 5-(benzo[d] nih.govmdpi.comdioxol-5-yl)-3-tert-butyl-1-pyrrolidinomethanone-4,5-dihydropyrazole | Staphylococcus aureus | 110 nM | nih.gov |

| 5-(benzo[d] nih.govmdpi.comdioxol-5-yl)-3-tert-butyl-1-hydroxypiperidinoethanone-4,5-dihydropyrazole | Sarcina | 90 nM | nih.gov |

| Schiff base of 1,3-benzodioxole | E. coli, P. aeruginosa, E. faecalis, MRSA | Active against 4/5 strains | researchgate.net |

| N-methyl berberine analogue | E. coli | Lowest MIC value observed | mdpi.com |

Modulation of Microbial Growth and Potential Growth Promotion

While many 1,3-benzodioxole derivatives exhibit antimicrobial activity, some have been observed to promote the growth of certain microorganisms. In a study of peptidyl derivatives of 1,3-benzodioxole, it was found that all tested compounds were capable of promoting the growth of some organisms, including the Gram-positive bacterium Bacillus subtilis. researchgate.net This suggests a complex interaction between these compounds and microbial physiology, which may vary depending on the specific derivative and the microorganism .

Structure-Activity Relationships (SAR) for Antimicrobial Properties

The antimicrobial activity of 1,3-benzodioxole derivatives is significantly influenced by the nature and position of their substituents. Studies on berberine simplified analogues revealed that the presence of hydroxyl groups is crucial for antibacterial activity, as their absence is detrimental. nih.gov In a series of N-alkyl derivatives, only the methyl analogue showed significant activity, suggesting that smaller substituents on the nitrogen atom may be optimal for interaction with bacterial targets. mdpi.com

In another series of 4(3H)-quinazolinone antibacterials, the inclusion of a 1,3-benzodioxole ring maintained activity against S. aureus with a MIC of 2 μg/mL. researchgate.net This indicates that the benzodioxole moiety can be a favorable component in the design of new antibacterial agents. The chemical groups most associated with microbial toxicity in one study were identified as the β-nitropropenyl side chain, as well as fluoro, methylenedioxy, and thiazole (B1198619) substitutions on the benzene (B151609) ring. researchgate.net

Antineoplastic and Cytotoxic Potential

The 1,3-benzodioxole scaffold is also a constituent of several natural products with known anticancer properties, such as safrole. researchgate.nettandfonline.com This has prompted extensive research into the cytotoxic and antineoplastic potential of its synthetic analogues.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., Breast Cancer, Colon Carcinoma, Melanoma, Non-Small Cell Lung Carcinoma)

A number of studies have demonstrated the in vitro cytotoxicity of 1,3-benzodioxole derivatives against various human cancer cell lines. One study synthesized a series of 1,3-benzodioxoles and evaluated their antitumor activity, with some derivatives showing growth inhibition activity against 52 cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M. researchgate.netnih.gov

Research on 5-substituted 4,7-dimethoxy-1,3-benzodioxole derivatives, which are analogues of the natural product SY-1 from Antrodia camphorata, has shed light on the impact of the substituent at the 5-position. nih.gov In this study, derivatives with aliphatic substituents at the 5-position, such as an allyl group (apiole) or an n-propyl group, showed more potent anti-proliferative activity against human COLO 205 colon cancer cells. nih.gov Apiole (B1665137), in particular, was found to be the most potent among the tested derivatives. nih.gov However, a derivative with an n-propyl group at the 5-position exhibited very weak anti-proliferative activity on the same cell line. nih.gov

In another study, benzodioxole-based thiosemicarbazone derivatives were synthesized and evaluated for their cytotoxic effects. mdpi.com One compound, 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide, was identified as a promising anticancer agent against C6 glioma and A549 human lung adenocarcinoma cell lines, with IC₅₀ values of 4.33 ± 1.04 μM and 10.67 ± 1.53 μM, respectively. mdpi.com This compound also demonstrated low toxicity to normal NIH/3T3 cells. mdpi.com

Studies on 5-bromo-6-methyl-1,3-benzodioxole (B1266247) have shown a dose-dependent decrease in the viability of human breast cancer cell lines, indicating significant cytotoxicity. The mechanism is believed to involve the modulation of apoptotic pathways and induction of cell cycle arrest.

Table 2: In Vitro Cytotoxicity of 1,3-Benzodioxole Analogues

| Compound/Analogue Class | Cancer Cell Line(s) | Activity/Potency (IC₅₀) | Reference(s) |

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 10⁻⁷ to 10⁻⁵ M | researchgate.netnih.gov |

| Apiole (5-allyl-4,7-dimethoxy-1,3-benzodioxole) | COLO 205 (Colon) | Most potent of tested derivatives | nih.gov |

| 5-n-propyl-4,7-dimethoxy-1,3-benzodioxole | COLO 205 (Colon) | Very weak activity | nih.gov |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | C6 (Glioma) | 4.33 ± 1.04 μM | mdpi.com |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | A549 (Lung) | 10.67 ± 1.53 μM | mdpi.com |

| 5-Bromo-6-methyl-1,3-benzodioxole | Breast cancer cell lines | Dose-dependent decrease in viability |

In Vivo Antitumor Activity Models (e.g., Carcinoma S-180 Tumour Growth Inhibition)

The antitumor potential of 1,3-benzodioxole derivatives has also been demonstrated in in vivo models. A study involving two series of 5- and 6-substituted 1,3-benzodioxole peptidyl derivatives, synthesized from natural safrole, showed that some of these compounds were able to inhibit the growth of Sarcoma-180 (S-180) tumors in mice. researchgate.net

Furthermore, the in vivo antitumor effects of apiole, a derivative of SY-1, were evaluated in mice with COLO 205 xenograft tumors. researchgate.net Administration of apiole resulted in a significant dose-dependent decrease in the rate of tumor growth. researchgate.net

Mechanisms of Action: Microtubule Assembly Inhibition and Tubulin Polymerization

Derivatives of 1,3-benzodioxole have demonstrated significant antimitotic activity by interfering with microtubule dynamics. researchgate.netresearchgate.net These compounds are known to inhibit the assembly of microtubules, a critical process for cell division, by interacting with tubulin, the fundamental protein subunit of microtubules. researchgate.netresearchgate.netfrontiersin.org

The mechanism of action for many 1,3-benzodioxole derivatives involves competitive inhibition of colchicine (B1669291) binding to tubulin. researchgate.netnih.gov Colchicine is a well-known microtubule-destabilizing agent, and compounds that compete for its binding site are often potent inhibitors of tubulin polymerization. frontiersin.orgnih.gov This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. mdpi.com The interference with microtubule dynamics ultimately leads to a halt in the cell cycle and can trigger programmed cell death. researchgate.net

Structurally, these antimitotic benzodioxole compounds share similarities with podophyllotoxin (B1678966), another natural product that inhibits tubulin polymerization. researchgate.netnih.gov The interaction of these compounds with tubulin can also lead to a partial inhibition of tubulin-dependent GTP hydrolysis, further highlighting their interference with microtubule function. researchgate.netnih.gov

Notably, modifications to the 1,3-benzodioxole moiety in noscapine (B1679977), a weak antimitotic agent, have led to the development of more potent derivatives. nih.gov For instance, a deuterated noscapine derivative and a dioxino-containing analog exhibited significant cytotoxicity against breast cancer cells by inhibiting tubulin polymerization. nih.gov

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

A key consequence of the inhibition of microtubule assembly by 1,3-benzodioxole derivatives is the arrest of the cell cycle at the G2/M phase. researchgate.netmdpi.com The G2 phase is the final stage of interphase before mitosis (M phase), where the cell prepares for division. By disrupting the formation of the mitotic spindle, these compounds prevent cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase. researchgate.netnih.gov

For example, a study on novel benzenesulfonate (B1194179) derivatives, including a 1,3-benzodioxol-5-sulfonate derivative (BS1), demonstrated that these compounds induce cell cycle arrest in the G2/M phase in cancer cell lines. mdpi.com The effect of the BS1 derivative was even more pronounced than that of the well-known antimitotic drug paclitaxel. mdpi.com Similarly, other research has shown that various 1,3-benzodioxole derivatives cause a significant increase in the percentage of cells in the G2/M phase, confirming this as a primary mechanism of their antiproliferative activity. researchgate.netresearchgate.net This cell cycle arrest is a critical step that often precedes the induction of apoptosis. nih.gov

Apoptotic Pathway Induction (e.g., Caspase Activation)

Following cell cycle arrest, many 1,3-benzodioxole derivatives induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov Apoptosis is a highly regulated process that involves a cascade of molecular events leading to cell dismantling and removal. A central component of this process is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.govmdpi.comresearchgate.net

Research has shown that treatment with certain 1,3-benzodioxole derivatives leads to the activation of key caspases, such as caspase-3 and caspase-9. researchgate.net Caspase-9 is an initiator caspase, often activated through the intrinsic apoptotic pathway, which is triggered by cellular stress and mitochondrial dysfunction. nih.govmdpi.com Once activated, caspase-9 can cleave and activate executioner caspases like caspase-3. mdpi.commdpi.com Caspase-3 is a critical executioner caspase responsible for cleaving a wide range of cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis. mdpi.com The activation of these caspases confirms that the cytotoxic effects of these benzodioxole compounds are mediated, at least in part, by the induction of the apoptotic pathway. researchgate.netmdpi-res.com

Role of the 1,3-Benzodioxole Moiety in Antimitotic Activity and Structural Requirements

The 1,3-benzodioxole moiety is crucial for the antimitotic activity of these compounds. researchgate.netresearchgate.net Structure-activity relationship studies have revealed several key structural features necessary for maximum potency.

An intact dioxole ring is a primary requirement for significant antimitotic activity. researchgate.net Furthermore, the presence and position of substituents on both the benzodioxole ring and other parts of the molecule play a critical role. For instance, in a series of 6-benzyl-1,3-benzodioxole derivatives, a methoxy (B1213986) or ethoxy group at the 5-position of the benzodioxole ring was found to be important for activity. researchgate.net

The substitution pattern on the benzyl (B1604629) moiety attached to the benzodioxole core also significantly influences antimitotic potency. researchgate.netnih.gov For example, a para-methoxy group on the benzyl ring was shown to be required for maximal activity in one class of compounds. researchgate.net In another series of morpholinyl derivatives of 6-benzyl-1,3-benzodioxol-5-ol, the most potent compounds had methoxy substituents at the 2' and 4' positions or the 2', 4', and 6' positions of the benzyl ring. nih.gov Interestingly, the compound with a substitution pattern most similar to podophyllotoxin (3', 4', and 5' methoxy groups) was the least active, highlighting the nuanced structural requirements for potent tubulin interaction. nih.gov These findings underscore the importance of the 1,3-benzodioxole scaffold as a platform for developing novel antimitotic agents and emphasize the need for precise structural modifications to optimize their biological activity. nih.govtandfonline.com

Antioxidant Properties and Radical Scavenging Activity

In addition to their antimitotic effects, certain 1,3-benzodioxole derivatives have been investigated for their antioxidant properties. Antioxidants are molecules that can neutralize harmful free radicals, thereby protecting cells from oxidative damage. conicet.gov.ar

In Vitro Antioxidant Assays (e.g., DPPH Scavenging)

The antioxidant capacity of 1,3-benzodioxole derivatives is often evaluated using in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. conicet.gov.armdpi.comresearchgate.netsapub.org In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical is measured by a decrease in absorbance, indicating its radical scavenging activity. sapub.orgnrfhh.com

Several studies have demonstrated the DPPH radical scavenging ability of various benzodioxole derivatives. conicet.gov.armdpi.comnajah.edunih.gov For example, a study on novel biaryl derivatives of sesamol (B190485) (a 1,3-benzodioxole compound) showed their antioxidant activity against the DPPH radical. conicet.gov.ar Another study identified a new 1,3-benzodioxole compound, Hypecoumic acid, which exhibited moderate antioxidative activity in a DPPH-scavenging assay with an IC50 value of 86.3 µM. mdpi.comnih.gov The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nrfhh.com

Identification of Novel Antioxidant Benzodioxole Derivatives

Research has focused on the synthesis and identification of novel benzodioxole derivatives with enhanced antioxidant potential. conicet.gov.arnih.govresearchgate.netnih.gov Structure-activity relationship studies have provided insights into the features that contribute to their antioxidant capacity.

For instance, studies on sesamol derivatives revealed that the phenolic group and the benzodioxole moiety both contribute to the antioxidant capacity. conicet.gov.ar It has been shown that the methylenedioxy group can help stabilize the resulting phenoxy radical after hydrogen donation. nih.gov The introduction of certain substituents can also enhance antioxidant activity. For example, the introduction of disubstituents at the ortho position relative to a phenol (B47542) group was found to increase activity. nih.gov

One study reported the synthesis of a series of benzodioxoles, with 5,7-di-(4-methoxyphenyl)-4-methoxy-6-hydroxy-1,3-benzodioxole being identified as a particularly potent antioxidant, even more so than the standard antioxidant n-propyl gallate. nih.gov Other research has led to the identification of benzodiazepine (B76468) derivatives of benzodioxole that exhibit moderate antioxidant activity. najah.edu These findings highlight the potential for discovering novel and effective antioxidants based on the 1,3-benzodioxole scaffold. researchgate.netnih.gov

Other Pharmacological and Biological Investigations

The 1,3-benzodioxole scaffold is a structural motif found in numerous biologically active compounds, contributing to a wide range of pharmacological effects. worldresearchersassociations.com Derivatives of this core structure have been investigated for their interactions with various biological targets, leading to the discovery of potent agents with diverse therapeutic potential.

Derivatives of 1,3-benzodioxole have shown significant activity at central nervous system (CNS) targets, particularly serotonin (B10506) receptors. For instance, the compound 5-{3-[((2S)-1,4-Benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole HCl (MKC-242) is a potent and selective agonist for serotonin 1A (5-HT1A) receptors. jst.go.jpnih.gov In vitro studies revealed its high affinity for 5-HT1A receptors (Ki: 0.35 nM) and moderate affinity for α1-adrenoceptors (Ki: 21 nM). jst.go.jpnih.gov MKC-242 acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic 5-HT1A receptors in the CNS. jst.go.jpnih.gov This dual activity leads to a decrease in serotonin turnover and release, as well as behavioral and physiological responses such as hypothermia and increased serum corticosterone (B1669441) levels. jst.go.jpnih.gov

Other synthetic cathinone (B1664624) derivatives containing the 1,3-benzodioxole moiety, such as pentylone, act as norepinephrine-dopamine reuptake inhibitors (NDRIs). ontosight.ai This action increases the levels of these neurotransmitters in the synapse, leading to stimulant effects. ontosight.ai Specifically, butylone (B606430) and pentylone, which are derivatives of methylone, have been identified as hybrid transporter compounds that function as dopamine (B1211576) transporter (DAT) blockers and serotonin transporter (SERT) substrates. nih.gov This results in elevated extracellular dopamine levels and increased motor activity. nih.gov

Furthermore, piperine (B192125), a natural product containing the 1,3-benzodioxole group, and its derivatives have been shown to modulate γ-aminobutyric acid type A (GABAA) receptors. acs.org Modifications to the amide portion of the piperine structure have led to compounds with enhanced potency in modulating GABA-induced chloride currents. acs.org

Research into hybrid benzodioxole-propanamide (BDZ-P) compounds has demonstrated their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in neurodegenerative conditions like Parkinson's disease. acs.org These compounds were found to alter the kinetics of various AMPA receptor subunits, suggesting a potential to affect synaptic neurotransmission. acs.org

Table 1: Effects of 1,3-Benzodioxole Analogues on CNS Targets

| Compound | Target | Activity | Reference |

|---|---|---|---|

| MKC-242 | 5-HT1A Receptors | High-affinity agonist (Ki: 0.35 nM) | jst.go.jpnih.gov |

| Pentylone | Norepinephrine-Dopamine Transporters | Reuptake inhibitor (NDRI) | ontosight.ai |

| Butylone | Dopamine Transporter (DAT) | Blocker | nih.gov |

| Butylone | Serotonin Transporter (SERT) | Substrate | nih.gov |

| Piperine Derivatives | GABAA Receptors | Modulator | acs.org |

| BDZ-P Compounds | AMPA Receptors | Modulator | acs.org |

The 1,3-benzodioxole ring, particularly the methylene (B1212753) group, plays a crucial role in the modulation of cytochrome P450 (CYP450) enzymes. nih.gov Studies on 5-tert-butyl-1,3-benzodioxole (B1216877) (BBD) and its analogues have provided insights into the structural requirements for CYP450 induction and inhibition. nih.govnih.gov

BBD itself has been shown to induce cytochrome P-450 and form a metabolite-cytochrome P-450 complex. nih.gov However, modification of the methylene hydrogens, as seen in 2,2-dimethyl-5-t-butyl-1,3-benzodioxole (DBBD), prevents the formation of an inhibitory complex with cytochrome P-450 and its induction. nih.gov Interestingly, while DBBD does not induce cytochrome P-450, it does lead to an increase in NADPH-dependent cytochrome c (P-450) reductase and epoxide hydrolase activity. nih.gov This indicates a separation of the induction pathways for different components of the microsomal enzyme system. nih.gov

Furthermore, DBBD can act as an antagonist to the Ah cytosolic receptor, reducing the induction of cytochrome P-450 by compounds like 3-methylcholanthrene. nih.gov This suggests that while the unsubstituted methylene group is important for direct induction, modifications to this position can lead to other forms of modulation of the drug-metabolizing enzyme system. nih.govnih.gov

Table 2: Modulation of Cytochrome P450 Enzymes by 5-tert-Butyl-1,3-benzodioxole and Analogues

| Compound | Effect on Cytochrome P-450 | Effect on Other Enzymes | Reference |

|---|---|---|---|

| 5-tert-butyl-1,3-benzodioxole (BBD) | Induces and forms complex | Not specified | nih.gov |

| 2,2-dimethyl-5-t-butyl-1,3-benzodioxole (DBBD) | Does not induce; antagonizes 3-MC induction | Induces NADPH-cytochrome c reductase and epoxide hydrolase | nih.gov |

Recent research has identified derivatives of 1,3-benzodioxole as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1), leading to significant promotion of plant root growth. nih.govfrontiersin.orgresearchgate.net A series of N-(benzo[d] nih.govscispace.comdioxol-5-yl)-2-(one-benzylthio)acetamides were designed and synthesized, with the compound designated as K-10 showing exceptional root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice). nih.govfrontiersin.orgresearchgate.net

The activity of K-10 was found to be far superior to that of the natural auxin, 1-naphthylacetic acid (NAA). nih.govresearchgate.net Mechanistic studies using auxin-related mutants confirmed that K-10 exerts its effects through the TIR1 receptor and enhances auxin-responsive gene expression. nih.govfrontiersin.orgresearchgate.net Molecular docking analyses further revealed that K-10 has a stronger binding affinity to the TIR1 receptor compared to NAA. nih.govfrontiersin.orgresearchgate.net Transcriptome analysis showed that K-10 induces a transcriptional response similar to auxin and also down-regulates genes that inhibit root growth. nih.govfrontiersin.orgresearchgate.net These findings highlight the potential of 1,3-benzodioxole derivatives as a new class of plant growth regulators for enhancing crop production. nih.govfrontiersin.orgresearchgate.net

Table 3: Root Growth Promotion by 1,3-Benzodioxole Derivative K-10

| Compound | Target | Biological Effect | Model Organisms | Reference |

|---|---|---|---|---|

| K-10 | Auxin Receptor TIR1 | Potent agonist; promotes root growth | Arabidopsis thaliana, Oryza sativa | nih.govfrontiersin.orgresearchgate.netresearchgate.net |

The biological activity of compounds containing the 1,3-benzodioxole moiety is highly dependent on the nature and position of substituents on the bicyclic ring system. worldresearchersassociations.comscispace.com For instance, in a series of N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazides, the N'-benzoyl group was found to be crucial for high insecticidal activity. scispace.com

In the context of anticancer research, modifications to the 1,3-benzodioxole part of the natural product noscapine have been explored. lib4ri.ch Expanding the dioxolane ring and introducing deuterium (B1214612) or fluorine atoms are strategies being investigated to improve the pharmacological profile of noscapine analogues. lib4ri.ch

The antimicrobial activity of 1,3-benzodioxole derivatives has also been demonstrated. researchgate.net A series of 5-(Benzo[d] nih.govscispace.comdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives exhibited significant antibacterial activity. researchgate.net The specific substitutions on the pyrazole (B372694) ring influence the spectrum and potency of the antimicrobial effects.

Furthermore, the development of new synthetic methodologies, such as the Suzuki-Miyaura coupling reaction, has enabled the creation of a wide range of novel 1,3-benzodioxole derivatives with diverse substituents for further biological evaluation. worldresearchersassociations.com This allows for a systematic exploration of structure-activity relationships in various therapeutic areas, including anti-inflammatory, antioxidant, and immunomodulatory applications. worldresearchersassociations.com

Computational Chemistry and Chemoinformatics in 5 Butyl 1,3 Benzodioxole Research

Quantum Chemical Calculations for Molecular Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 5-Butyl-1,3-benzodioxole, which are crucial for understanding its reactivity and potential as a scaffold in drug design.

Semiempirical methods, which are simplified versions of ab initio quantum chemistry methods, are frequently employed to study 1,3-benzodioxole (B145889) derivatives due to their computational efficiency, especially for larger molecules. uni-muenchen.de These methods, including AM1 (Austin Model 1), PM3 (Parametric Model number 3), MNDO (Modified Neglect of Diatomic Overlap), MINDO/3 (Modified Intermediate Neglect of Differential Overlap), and INDO (Intermediate Neglect of Differential Overlap), are based on Hartree-Fock theory but incorporate empirical parameters to streamline calculations. uni-muenchen.de They are particularly useful for determining the relationship between molecular structure and properties like corrosion inhibition. journament.com Studies on 1,3-benzodioxole derivatives have utilized these methods to calculate various quantum chemical parameters. journament.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity and bioactivity of molecules. researchgate.netlibretexts.org The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netwuxiapptec.com The energy gap (ΔE) between HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wuxiapptec.comnih.gov For 1,3-benzodioxole derivatives, these parameters are calculated to understand their adsorption capabilities and potential as corrosion inhibitors. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Representative 1,3-Benzodioxole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.9 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 7.7 |

Note: The values presented are illustrative and can vary depending on the specific derivative and the computational method used.

Table 2: Calculated Dipole Moment and Mulliken Charges for a Representative 1,3-Benzodioxole Derivative

| Property | Value |

|---|---|

| Dipole Moment (μ) | 1.5 D |

| Atom | Mulliken Charge (e) |

| O(1) | -0.25 |

| C(2) | +0.15 |

| O(3) | -0.26 |

| C(4) | +0.05 |

| C(5) | -0.10 |

Note: The values are for illustrative purposes and depend on the specific molecular structure and calculation level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com For 1,3-benzodioxole derivatives, QSAR studies have been employed to explore their potential as, for example, β-adrenoceptor agonists. nih.gov These models often use various molecular descriptors, including quantum chemical parameters, to correlate with biological activities such as the concentration required for a half-maximal response (EC₅₀). nih.gov The goal is to develop predictive models that can guide the synthesis of more potent and selective compounds. acs.org

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjbcpm.com This method is extensively used to understand how a ligand, such as a this compound derivative, might interact with a biological target at the atomic level. nih.gov

Tubulin: Derivatives of 1,3-benzodioxole have been investigated as potential anticancer agents that target tubulin, a key protein involved in cell division. nih.govresearchgate.net Molecular docking studies have been performed to predict the binding modes and affinities of these compounds within the colchicine (B1669291) binding site of tubulin. researchgate.net These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding and can guide the design of more effective tubulin inhibitors. nih.govresearchgate.net

Auxin Receptors: In the field of agriculture, derivatives of 1,3-benzodioxole have been designed and synthesized as potential auxin receptor agonists to promote root growth. researchgate.netnih.govnih.gov Molecular docking has been a crucial tool in this research, used to screen for compounds that can bind effectively to auxin receptors like TIR1 (Transport Inhibitor Response 1). researchgate.netnih.govnih.govresearchgate.net For example, studies have shown that certain N-(benzo[d] journament.comgrafiati.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives can exhibit a stronger binding ability with the TIR1 receptor than the natural auxin, suggesting their potential as effective root growth regulators. researchgate.netnih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| AM1 (Austin Model 1) |

| PM3 (Parametric Model number 3) |

| MNDO (Modified Neglect of Diatomic Overlap) |

| MINDO/3 (Modified Intermediate Neglect of Differential Overlap) |

| INDO (Intermediate Neglect of Differential Overlap) |

| N-(benzo[d] journament.comgrafiati.comdioxol-5-yl)-2-(one-benzylthio) acetamide |

Identification of Key Amino Acid Interactions in Binding Sites

While specific molecular docking studies detailing the interactions of this compound with protein binding sites are not extensively documented in publicly available literature, insights can be gleaned from computational analyses of structurally related 1,3-benzodioxole derivatives. These studies provide a foundational understanding of the types of interactions this chemical scaffold is likely to form within a protein's active site.

The 1,3-benzodioxole moiety itself is a critical pharmacophore, often involved in pivotal binding interactions. acs.org For instance, in studies of various benzodioxole derivatives, the fused ring system has been shown to participate in hydrophobic and van der Waals interactions with non-polar amino acid residues. The oxygen atoms of the dioxole ring can also act as hydrogen bond acceptors, forming crucial connections with polar amino acid residues.

In the context of related compounds, molecular docking simulations have highlighted specific amino acid interactions. For example, in the investigation of 1,3-benzodioxole derivatives as potential inhibitors of enzymes like tubulin, key interactions with amino acid residues within the binding pocket are crucial for activity. researchgate.net Similarly, for derivatives targeting the auxin receptor TIR1, specific hydrogen bonds and hydrophobic interactions with residues in the binding site are predicted to be essential for their biological function. nih.gov

The butyl group at the 5-position of this compound is expected to significantly influence its binding orientation and affinity. This alkyl chain will likely engage in hydrophobic interactions with corresponding pockets in a target protein. The flexibility of the n-butyl chain allows it to adopt various conformations to fit into hydrophobic channels or pockets, potentially enhancing binding affinity compared to smaller or more rigid substituents. The specific amino acids involved would be target-dependent, but would likely include residues such as leucine, isoleucine, valine, and phenylalanine.

A hypothetical representation of potential interactions is provided in the table below, based on common interactions observed for similar scaffolds.

| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |

| Hydrogen Bonding | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Dioxole oxygen atoms |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Benzene (B151609) ring, Butyl chain |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | Benzene ring |

Virtual Screening and Pharmacophore Modeling for Lead Discovery and Optimization

Virtual screening and pharmacophore modeling are powerful computational tools for identifying and optimizing lead compounds. These methods have been applied to libraries containing 1,3-benzodioxole derivatives to discover novel bioactive molecules.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nanobioletters.com For example, in the search for novel auxin receptor agonists, a large database was screened based on a pharmacophore model and molecular docking, which led to the identification of a lead compound containing the N-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl) moiety. nih.gov This demonstrates the utility of virtual screening in identifying promising candidates from vast chemical spaces.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nanobioletters.com A pharmacophore model for a series of 1,3-benzodioxole derivatives might include features such as a hydrophobic aromatic ring, one or more hydrogen bond acceptors from the dioxole group, and a hydrophobic feature corresponding to the butyl group. Such a model can then be used as a 3D query to screen virtual libraries for new compounds that match the pharmacophoric requirements, thus having a higher probability of being active.

A study on auxin receptor agonists developed a pharmacophore model that included a hydrophobic centroid/aromatic centroid and a hydrogen-bond acceptor, which successfully identified active benzodioxole-containing compounds. nih.gov This highlights the predictive power of pharmacophore models in lead discovery.

The table below illustrates a hypothetical pharmacophore model for this compound based on its structural features.

| Pharmacophore Feature | Corresponding Moiety in this compound |

| Aromatic Ring | Benzene ring of the benzodioxole scaffold |

| Hydrogen Bond Acceptor (2) | Oxygen atoms of the dioxole ring |

| Hydrophobic Group | Butyl chain at the 5-position |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Predictions

The assessment of a compound's ADMET properties is crucial in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic or toxicity profiles. In silico tools provide a rapid and cost-effective means to predict these properties.

Drug-Likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. A common set of rules for assessing drug-likeness is Lipinski's Rule of Five. For this compound, its predicted properties generally fall within the acceptable ranges for drug-likeness.

ADMET Predictions for 1,3-benzodioxole derivatives have been performed in various studies using software like SwissADME and ADMET-AI. greenstonebio.com These predictions provide valuable insights into the potential behavior of these compounds in the body.

The table below summarizes some predicted ADMET and drug-likeness properties for a representative 1,3-benzodioxole derivative, providing an indication of the expected profile for this compound.

| Property | Predicted Value/Classification (Example Derivative) | Implication |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Pass | Good potential for oral bioavailability. |

| Absorption | ||

| GI Absorption | High (predicted) | Likely to be well-absorbed from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Varies based on overall structure | The lipophilic nature may favor BBB penetration, which could be desirable or undesirable depending on the therapeutic target. |

| Metabolism | ||

| CYP450 Inhibition | Potential for inhibition of certain isoforms (e.g., CYP1A2, CYP2D6) | Could lead to drug-drug interactions. |

| Toxicity | ||

| Mutagenicity | Generally predicted to be non-mutagenic | Lower risk of causing genetic mutations. |

| Hepatotoxicity | Some benzodioxole compounds have been associated with liver toxicity. | A potential area for concern that would require experimental validation. |

It is important to note that these are predictive models, and experimental validation is essential to confirm the in silico findings.

Applications and Future Research Directions of 5 Butyl 1,3 Benzodioxole Derivatives

Medicinal Chemistry Applications

The 1,3-benzodioxole (B145889) ring is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for their therapeutic potential across a range of diseases. worldresearchersassociations.com The incorporation of this moiety can influence the pharmacological properties of a molecule, leading to the development of novel drugs. nih.gov

Development of Novel Therapeutic Agents

Derivatives of 1,3-benzodioxole have emerged as promising candidates for new therapeutic agents. For instance, NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a potent and selective inverse agonist of the human C5a receptor, has been identified as a potential treatment for inflammatory diseases. nih.gov This compound demonstrated efficacy in inhibiting C5a-stimulated responses in vitro and C5a-induced neutropenia in animal models. nih.gov

Furthermore, research has highlighted the potential of benzodioxole derivatives as antidiabetic agents. mdpi.com Certain synthesized derivatives have shown significant activity against cancer cell lines and, in in vivo experiments, have been observed to substantially reduce blood glucose levels in mice. mdpi.com The core 1,3-benzodioxole structure is found in naturally occurring compounds and has been leveraged in drug discovery to create innovative compounds with a variety of biological effects, including antimicrobial and analgesic properties. mdpi.com Other studies have explored derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, suggesting they represent a novel therapeutic class of psychoactive compounds that could have applications in psychotherapy. semanticscholar.org

| Derivative Class | Therapeutic Target/Application | Key Findings |

| Imidazole-based | C5a receptor (Inflammatory Diseases) | NDT 9513727 is a potent and orally bioavailable inverse agonist. nih.gov |

| Carboxamides | Diabetes, Cancer | Demonstrated significant blood glucose reduction in mice and in vitro anticancer efficacy. mdpi.com |

| Phenethylamines | Psychotherapy | 1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives show novel psychoactive effects. semanticscholar.org |

Exploration as Lead Molecules in Drug Discovery Programs

The 1,3-benzodioxole scaffold is a valuable starting point in drug discovery, serving as a lead structure for the synthesis of more complex molecules with desired therapeutic properties. worldresearchersassociations.com Its versatile structure allows for a wide range of derivatives to be formed, expanding its utility in various chemical applications. worldresearchersassociations.com

Computer-aided drug discovery approaches have utilized the 1,3-benzodioxole structure to design and synthesize novel compounds. For example, a series of N-(benzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were developed as potent auxin receptor agonists, demonstrating the scaffold's utility in generating targeted molecules. researchgate.net The 1,3-benzodioxole moiety is also integral to many natural products, such as sesamol (B190485) and piperine (B192125), which have been investigated for their own biological activities and have inspired further drug development.

Advancement of Asymmetric Synthesis for Chiral Drug Candidates

Many pharmaceuticals are chiral molecules, where one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects. researchgate.net Asymmetric synthesis, which produces a specific stereoisomer, is therefore crucial in developing effective and safe drug candidates. researchgate.net

The development of asymmetric synthesis methods for 1,3-benzodioxole derivatives has been a focus of research. A notable example is the asymmetric synthesis of the enantiomers of 1-(1,3-benzodioxol-5-yl)-2-butanamine. semanticscholar.org This synthesis allowed for the evaluation of the individual enantiomers, revealing that the psychoactive effects were stereospecific, with the S-(+) enantiomer showing the desired activity. semanticscholar.org Such studies are essential for producing optically pure drug candidates and understanding their structure-activity relationships. chemicalbook.com

Agrochemical Applications

Beyond medicine, 5-butyl-1,3-benzodioxole derivatives have shown significant promise in the agricultural sector, particularly in the development of new agents to enhance crop growth and yield.

Development of Novel Plant Growth Regulators

Research has led to the design and synthesis of 1,3-benzodioxole derivatives that act as potent plant growth regulators. A series of N-(benzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were developed through computer-aided drug discovery methods. nih.gov

One standout compound from this series, designated K-10, has demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and rice (Oryza sativa). nih.govresearchgate.net K-10 acts as a novel auxin receptor agonist, binding to the TIR1 auxin receptor with greater affinity than conventional synthetic auxins like 1-naphthylacetic acid (NAA). nih.gov This enhanced binding leads to the promotion of root-related signaling responses and the downregulation of genes that inhibit root growth. nih.gov The excellent root growth-promoting activity of K-10 suggests that this class of derivatives could be highly effective in enhancing root systems, leading to improved water and nutrient uptake and ultimately, increased crop production. nih.govresearchgate.net

| Compound | Target Plant | Mechanism of Action | Observed Effect |

| K-10 | Arabidopsis thaliana, Oryza sativa | Auxin receptor agonist (binds to TIR1) | Significant promotion of root growth, exceeding that of NAA. nih.govresearchgate.net |

Material Science and Catalysis

While the primary focus of research on this compound derivatives has been in the life sciences, theoretical studies have indicated their potential application in material science as corrosion inhibitors. The efficiency of various 1,3-benzodioxole derivatives in preventing the corrosion of metals has been investigated using quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) models. These theoretical studies aim to understand the relationship between the molecular structure of these compounds and their ability to protect metal surfaces. The mechanism of inhibition is thought to occur through the adsorption of the organic molecules onto the metal surface, forming a protective film.

Ligand Design for Various Catalytic Reactions (e.g., Cross-Coupling, Hydrogenation)

The development of efficient catalytic systems is paramount in modern organic synthesis. Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. While specific research on this compound as a ligand is not extensively documented, the broader class of 1,3-benzodioxole derivatives has shown potential in this area. The electronic properties of the benzodioxole ring can be fine-tuned by the introduction of various substituents, thereby influencing the coordination properties of the resulting ligands.

In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, ligands containing the 1,3-benzodioxole scaffold have been synthesized. researchgate.net These reactions are fundamental for the formation of carbon-carbon bonds. The efficiency of such catalytic systems often relies on the precise electronic and steric nature of the ligands. For instance, new heterocyclic compound derivatives of 1,3-benzodioxole have been prepared in good yields through Suzuki-Miyaura coupling reactions, highlighting the compatibility of this scaffold with palladium-catalyzed transformations. researchgate.net

The general approach to nickel-catalyzed photoredox reactions has been shown to be effective for C-O and C-N bond-forming reactions with a diverse array of nucleophiles. chemrxiv.org While not specifically mentioning this compound, this highlights the ongoing advancements in cross-coupling methodologies where novel ligands are continuously explored. The development of ligands derived from this compound could offer new avenues for enhancing the efficiency and scope of these and other catalytic reactions, including hydrogenation.

Development of Advanced Materials with Enhanced Properties

The unique photophysical and electronic properties of the 1,3-benzodioxole core make it an attractive building block for the design of advanced materials. Research into 5-propyl-1,3-benzodioxole, a closely related compound, suggests that benzodioxole derivatives may possess anti-inflammatory and antioxidant properties, making them interesting for medicinal chemistry applications. solubilityofthings.com These biological activities hint at the potential for creating biocompatible materials or functional materials for biomedical applications.

Furthermore, the synthesis of 5-propyl-1,3-benzodioxole opens avenues for creating other functionalized compounds that could be utilized in various industries. solubilityofthings.com The ability to modify the benzodioxole structure allows for the tuning of its properties, which is a key aspect in the development of materials with enhanced characteristics. For example, the incorporation of the this compound unit into polymer backbones or as a component in liquid crystals could lead to materials with novel optical or electronic properties. The aromatic nature of the benzodioxole ring suggests potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Emerging Research Areas and Unexplored Potential

Beyond the established applications, the this compound scaffold holds promise in several emerging research areas. Its versatile structure and reactivity offer opportunities for the discovery of new functionalities and applications.

Role in Corrosion Inhibition

Corrosion is a significant issue across various industries, and the development of effective corrosion inhibitors is a continuous area of research. Organic compounds, particularly those containing heteroatoms and aromatic rings, have been shown to be effective in this regard. Theoretical studies using quantum chemical calculations and Quantitative Structure Activity Relationship (QSAR) have been employed to investigate the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors. scispace.comresearchgate.net

These studies have shown that the adsorption of these compounds on metal surfaces can form a protective layer, thereby inhibiting corrosion. scispace.com The efficiency of inhibition is related to various quantum chemical parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment. researchgate.net The presence of the butyl group in this compound could enhance its hydrophobicity and surface coverage, potentially leading to improved corrosion inhibition. The lengthy alkyl chain of a related α-aminophosphonate compound was found to enhance its surface coverage, providing increased surface protection. researchgate.net This suggests that the butyl group in this compound could play a similar role.

The following table summarizes key quantum chemical parameters for a selection of 1,3-benzodioxole derivatives, which are indicative of their potential as corrosion inhibitors.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| 1,3-Benzodioxole | -8.98 | -0.25 | 8.73 | 0.65 |

| 5-Ethenyl-1,3-benzodioxole | -8.76 | -0.68 | 8.08 | 0.58 |

| 5-(Chloromethyl)-1,3-benzodioxole | -9.15 | -0.87 | 8.28 | 2.01 |

| 5-(2-Propenyl)-1,3-benzodioxole | -8.75 | -0.54 | 8.21 | 0.61 |

| 1,3-Benzodioxole-5-carboxaldehyde | -9.32 | -1.32 | 8.00 | 2.98 |

Data adapted from theoretical studies on 1,3-benzodioxole derivatives. researchgate.net

Pharmacokinetic Profiling and Metabolic Stability Studies

The 1,3-benzodioxole moiety is a well-known inhibitor of cytochrome P450 (CYP) enzymes. nih.gov This property has significant implications for the pharmacokinetic profiles of drugs containing this scaffold. Inhibition of CYP enzymes can lead to altered drug metabolism, potentially increasing the bioavailability and half-life of co-administered drugs. This has been a strategy in drug development, where the benzodioxole unit is intentionally incorporated to act as a pharmacokinetic enhancer.

Studies on fluorinated analogues of benzodioxole have been inspired by the need to improve drug-target interactions and metabolic stability. enamine.net The metabolism of 1,3-benzodioxoles can proceed through the formation of a carbene intermediate, which can then react with various substrates. Understanding the metabolic pathways of this compound derivatives is crucial for their development as therapeutic agents. Pharmacokinetic profiling and metabolic stability studies would involve in vitro assays with liver microsomes and in vivo studies to determine parameters such as absorption, distribution, metabolism, and excretion (ADME).

Application as Chemical Biology Tools for Pathway Probing

The biological activities of 1,3-benzodioxole derivatives make them valuable tools for probing biological pathways. For instance, a novel auxin receptor agonist, K-10, which contains a benzodioxole moiety, was found to have a remarkable promotive effect on root growth. frontiersin.org This compound was identified through virtual screening based on the auxin receptor TIR1. frontiersin.org Such molecules can be used to study the intricacies of plant hormone signaling and to develop new plant growth regulators.

Similarly, derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer agents. najah.eduresearchgate.net By designing and synthesizing a series of these compounds and evaluating their activity against various cancer cell lines, researchers can gain insights into the mechanisms of cancer cell proliferation and identify potential therapeutic targets. The structure-activity relationship (SAR) studies of these derivatives are essential for optimizing their potency and selectivity.

Challenges and Opportunities in this compound Research

Despite the promising applications of this compound derivatives, several challenges remain. The potential for CYP inhibition, while beneficial in some contexts, can also lead to undesirable drug-drug interactions. Therefore, careful consideration of the metabolic profile is necessary during the design of new therapeutic agents based on this scaffold.

Furthermore, the synthesis of specific derivatives with desired functionalities can be challenging and may require multi-step reaction sequences. mdpi.comnih.gov The development of more efficient and selective synthetic methodologies will be crucial for advancing research in this area.

The opportunities in this compound research are vast. The exploration of this scaffold in the design of new catalysts, advanced materials with tailored properties, and potent and selective therapeutic agents is still in its early stages. The continued investigation into the structure-property relationships of these compounds will undoubtedly lead to new and exciting discoveries. The versatility of the 1,3-benzodioxole system, combined with the ability to introduce a variety of substituents, makes it a highly attractive platform for future research and development. chemicalbook.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Butyl-1,3-benzodioxole derivatives, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the benzodioxole core via alkylation or condensation reactions. For example, lithiation of 5-t-butyl-1,3-benzodioxole followed by quenching with electrophiles can introduce substituents. Yield optimization requires monitoring reaction completion using techniques like <sup>1</sup>H NMR (disappearance of starting material signals) . Distillation or recrystallization is recommended for purification, with yields up to 87% achievable under controlled conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its analogs?

- Methodological Answer : Multi-nuclear NMR (<sup>1</sup>H, <sup>13</sup>C) is critical for structural confirmation, resolving substituent positions and stereochemistry. FT-IR identifies functional groups (e.g., dioxole ring vibrations at ~940 cm<sup>-1</sup>), while HRMS validates molecular mass. X-ray diffraction (XRD) provides definitive crystallographic data, essential for complex derivatives . For vibrational analysis, FT-Raman spectroscopy paired with DFT calculations (e.g., B3LYP/6-31G* basis set) enhances assignment accuracy .

Advanced Research Questions

Q. How are reactivity ratios determined for copolymerization of 5-vinyl-1,3-benzodioxole with styrene, and what challenges arise in composition analysis?

- Methodological Answer : Reactivity ratios (r1, r2) are calculated using the Fineman-Ross method. Low-conversion bulk copolymerizations are performed, and copolymer composition is analyzed via <sup>1</sup>H NMR or elemental analysis. Challenges include overlapping NMR signals, necessitating deconvolution or alternative techniques like elemental carbon/hydrogen ratios. Reported ratios (r1 = 1.02, r2 = 0.6) suggest near-ideal copolymerization behavior .

Q. What computational strategies are used to predict the nonlinear optical (NLO) properties of quinoline-1,3-benzodioxole chalcones?

- Methodological Answer : Density Functional Theory (DFT) with polarizable continuum models (PCM) evaluates hyperpolarizability (β) and dipole moments. Basis sets like 6-311++G(d,p) are employed to model electron density distribution. Experimental validation involves UV-Vis absorption and fluorescence spectroscopy, correlating theoretical bandgap predictions with observed transitions .

Q. How can thermal stability and hemolytic activity of this compound derivatives be systematically evaluated?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition temperatures (e.g., onset at 200–300°C). Differential scanning calorimetry (DSC) identifies phase transitions. For hemolytic assays, incubate derivatives with erythrocytes and measure hemoglobin release spectrophotometrically (540 nm). Sesamol analogs (e.g., 5-hydroxy-1,3-benzodioxole) show low hemolysis (<5% at 100 µg/mL), providing a benchmark for toxicity screening .

Q. How should researchers resolve contradictions in spectroscopic or reactivity data for benzodioxole derivatives?

- Methodological Answer : Cross-validate using orthogonal techniques. For instance, conflicting NMR assignments can be clarified via 2D-COSY or HSQC experiments. In copolymerization studies, discrepancies between Fineman-Ross and Kelen-Tüdős methods require re-evaluating monomer feed ratios or conversion limits. Peer-reviewed crystallographic data (XRD) often serve as the definitive reference for structural disputes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.